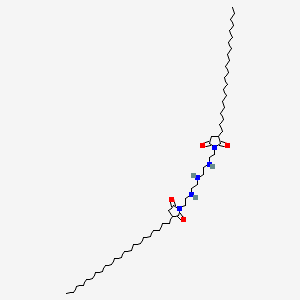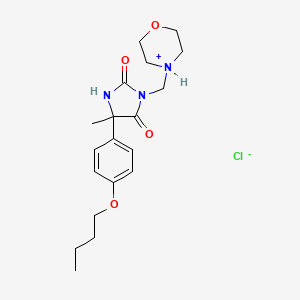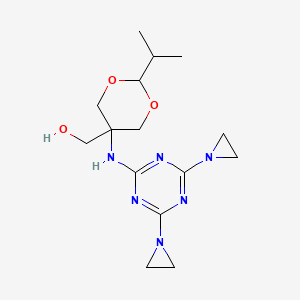
(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate is a chemical compound with the molecular formula C18H27NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate involves the esterification of 2-hydroxy-2-phenylpentanoic acid with 1-ethylpiperidin-3-ol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an appropriate solvent.
Major Products Formed
Oxidation: 2-oxo-2-phenylpentanoate derivative.
Reduction: 2-hydroxy-2-phenylpentanol.
Substitution: Corresponding amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Such as piperidin-4-yl 2-hydroxy-2-phenylacetate.
Phenylpentanoate derivatives: Such as 2-hydroxy-2-phenylbutanoate.
Uniqueness
(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate is unique due to its specific combination of the piperidine ring and the phenylpentanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
63917-17-9 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-12-18(21,15-9-6-5-7-10-15)17(20)22-16-11-8-13-19(4-2)14-16/h5-7,9-10,16,21H,3-4,8,11-14H2,1-2H3 |
Clave InChI |
UUCAQGDHTXMZSL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C(=O)OC2CCCN(C2)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


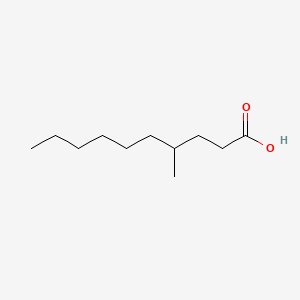
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
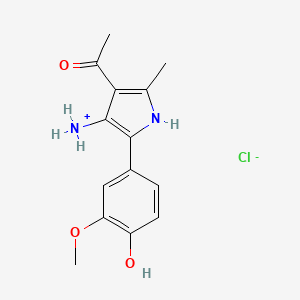
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
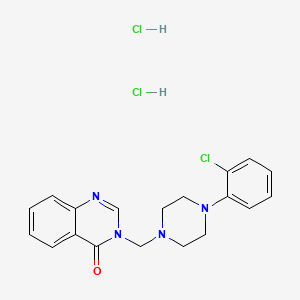
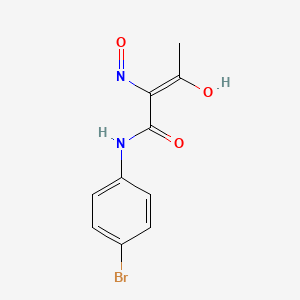

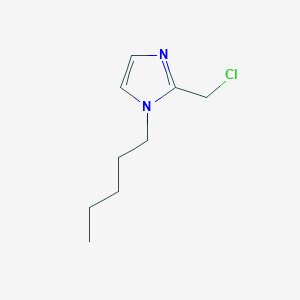
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)

![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
